molecular formula C9H9N3O B12575703 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- CAS No. 312282-31-8

1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl-

Cat. No.: B12575703
CAS No.: 312282-31-8
M. Wt: 175.19 g/mol
InChI Key: FMYDJKGGGCSENT-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Condensation reactions: These reactions involve the condensation of amines with carbonyl compounds, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce different functional groups onto the triazine ring.

Scientific Research Applications

1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with similar chemical properties.

    1,3,5-Triazine: Another triazine isomer with different reactivity.

    Pyrimidine: A structurally related compound with a six-membered ring containing nitrogen atoms.

Uniqueness

1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group, which may impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

312282-31-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-phenyl-1,5-dihydro-1,2,4-triazin-6-one

InChI

InChI=1S/C9H9N3O/c13-9-6-12(7-10-11-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13)

InChI Key

FMYDJKGGGCSENT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=CN1C2=CC=CC=C2

Origin of Product

United States

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